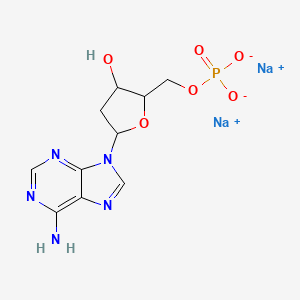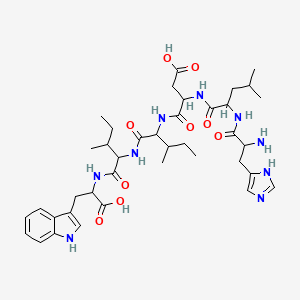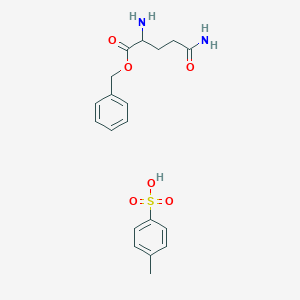
6"-O-xylosyl-glycitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6"-O-xylosyl-glycitin is a naturally occurring isoflavone glycoside found in the flowers of Pueraria thunbergiana Benth . It is known for its potential pharmacological properties, particularly in the treatment of alcohol-induced liver damage . The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6"-O-xylosyl-glycitin can be isolated from natural sources such as the flowers of Pueraria thunbergiana Benth . The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not widely documented. the compound can be produced on a larger scale by optimizing the extraction and purification processes from its natural sources. This involves scaling up the solvent extraction and HPLC purification methods to handle larger quantities of plant material .
Chemical Reactions Analysis
Types of Reactions: 6"-O-xylosyl-glycitin undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed to yield the aglycone and sugar moieties.
Oxidation: The phenolic groups in the compound can undergo oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Hydrolysis: Glycitin and xylose.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the carbonyl-containing moieties.
Scientific Research Applications
6"-O-xylosyl-glycitin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6"-O-xylosyl-glycitin involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/AKT/mTOR signaling pathways, which play a crucial role in cell survival, proliferation, and metabolism . The compound exerts its effects by up-regulating the levels of phospho-PI3K, phospho-AKT, and phospho-mTOR, leading to enhanced cell viability and reduced oxidative stress and inflammation .
Comparison with Similar Compounds
Glycitin: Another isoflavone glycoside with similar pharmacological properties.
6"-O-xylosyl-tectoridin: A structurally related compound with comparable biological activities.
Daidzin: An isoflavone glycoside known for its hepatoprotective effects.
Uniqueness: 6"-O-xylosyl-glycitin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure contributes to its unique pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3 |
InChI Key |
MYJXWCIZOOKQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)


![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)




![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
